4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
4-[2-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a structurally complex benzamide derivative featuring:
- A central imidazole ring substituted at the 1-position with a benzamide group.
- A sulfanyl (-S-) linker at the 2-position of the imidazole, connecting to a carbamoyl methyl group bound to a 4-ethoxyphenyl moiety.
- An N-[(5-methylfuran-2-yl)methyl] substituent on the benzamide.
This compound’s design integrates heterocyclic (imidazole, furan) and aromatic (benzamide, ethoxyphenyl) components, which are commonly associated with bioactivity in medicinal and agrochemical contexts. The analysis below focuses on structural analogs and synthetic strategies from the literature.
Properties
IUPAC Name |
4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-22-12-7-20(8-13-22)29-24(31)17-35-26-27-14-15-30(26)21-9-5-19(6-10-21)25(32)28-16-23-11-4-18(2)34-23/h4-15H,3,16-17H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPBLDYEUEXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzamide and furan moieties. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Benzamide Moiety: This step often involves the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the furan and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those structurally related to the compound . The imidazole ring is known for its bioactivity against both Gram-positive and Gram-negative bacteria. For instance, derivatives that include imidazole have demonstrated significant in vitro activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antibacterial Efficacy of Imidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Imidazole Derivative B | Klebsiella pneumoniae | 64 µg/mL |
| 4-[2-(Sulfanyl)Imidazole] | Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of key enzymes involved in inflammatory pathways. For example, studies involving similar compounds have shown that imidazole derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which is crucial in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha.
Therapeutic Applications
The unique structure of 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide opens avenues for its use in targeted drug delivery systems. The presence of multiple functional groups allows for modifications that can enhance solubility and bioavailability, making it suitable for various therapeutic applications.
Case Studies
- Synthesis and Evaluation : A study synthesized several imidazole-based compounds and evaluated their antibacterial properties against clinical isolates. The findings indicated that modifications to the ethoxy and furan groups significantly affected antibacterial efficacy .
- In Vivo Studies : Preclinical trials involving imidazole derivatives showed promising results in reducing inflammation in animal models of arthritis. These studies suggest that the compound could be further developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding . The benzamide and furan moieties may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Sulfanyl Linkages ()
Compound : 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- Core Structure : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target compound.
- Substituents : A sulfanyl group links the benzimidazole to a thiosemicarbazone moiety, whereas the target compound uses sulfanyl to connect imidazole to a carbamoyl methyl group.
- Synthesis : Nucleophilic aromatic substitution (NAS) of 4-fluorobenzaldehyde with benzimidazole-thione in DMSO . This contrasts with the target compound’s likely NAS or condensation steps for imidazole functionalization.
- Key Findings: Thiosemicarbazones are known for antimicrobial and anticancer activity; the benzimidazole core enhances DNA interaction . The target compound’s furan and ethoxyphenyl groups may confer distinct bioactivity or solubility.
Triazole Derivatives with Sulfonyl Groups ()
Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core Structure : 1,2,4-Triazole vs. imidazole. Triazoles exhibit greater metabolic stability but similar hydrogen-bonding capacity.
- Substituents : Sulfonyl (-SO₂-) groups enhance electronegativity and hydrolytic stability compared to the target’s sulfanyl (-S-) linker, which may increase redox sensitivity .
- Tautomerism : Triazole-thione tautomerism stabilizes the thione form, as confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) . Imidazole derivatives like the target compound may exhibit analogous tautomeric behavior, influencing receptor binding.
Benzimidazole Carboxamides ()
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Core Structure : Benzimidazole with a carboxamide substituent vs. the target’s benzamide.
- Substituents : Methoxy groups on aromatic rings improve lipophilicity and membrane permeability. The target’s ethoxy and furylmethyl groups may offer similar advantages but with distinct steric effects .
Imidazole Sulfonamides ()
Compound: Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)
- Core Structure : Imidazole with sulfonamide (-SO₂N-) vs. sulfanyl (-S-) in the target.
- Substituents: Chloro and cyano groups enhance agrochemical activity (e.g., fungicidal properties). The target’s ethoxyphenyl and furan groups may reduce toxicity while maintaining bioactivity .
- Applications : Cyazofamid is a commercial fungicide, highlighting the imidazole scaffold’s versatility. The target compound’s benzamide group could redirect activity toward mammalian targets.
Bis-Imidazole Sulfanyl Compounds ()
Compound : 2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole
- Core Structure : Two imidazole rings linked via sulfanyl groups vs. one imidazole in the target.
- Crystallography : The crystal structure (data-to-parameter ratio = 18.6) confirms planar geometry, suggesting the target compound may adopt similar conformations for π-π stacking .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Optimization : and highlight NAS and condensation as viable routes for imidazole/benzimidazole functionalization .
- Bioactivity Prediction : The target compound’s furan and ethoxyphenyl groups suggest possible kinase inhibition or antimicrobial activity, akin to ’s methoxy-substituted analogs .
- Stability Concerns : The sulfanyl linker’s susceptibility to oxidation (vs. sulfonamides in ) may necessitate prodrug strategies .
This analysis underscores the need for targeted synthesis and assays to validate the compound’s properties, leveraging structural insights from analogous compounds.
Biological Activity
The compound 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule that belongs to the class of imidazole derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multiple steps, including the formation of the imidazole ring and subsequent modifications to introduce the ethoxyphenyl and methylfuran groups. The synthetic route may include:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : The ethoxyphenyl and methylfuran moieties are introduced via nucleophilic substitution reactions.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can suppress tumor growth in various models, including solid tumors and leukemias. The mechanisms often involve modulation of apoptosis pathways and inhibition of cell proliferation. A notable study highlighted that certain imidazole derivatives could completely cure mice with ascitic tumors at optimal doses .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antibacterial properties. A review on nitroimidazole derivatives demonstrated that modifications to the imidazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and E. coli at concentrations as low as 62.5 µg/mL .
The biological activity of this compound likely involves several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Signal Transduction Pathways : It may modulate pathways related to cell survival, apoptosis, and immune response.
Case Studies
Several case studies have explored the efficacy of imidazole derivatives in clinical settings:
- Antitumor Efficacy : In a controlled study, a related imidazole derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antitumor activity.
- Antimicrobial Testing : Another study evaluated a series of imidazole compounds against clinical isolates of MRSA, with several compounds demonstrating significant inhibitory effects.
Data Tables
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-Ethoxyphenyl Imidazole | Structure | IC50 = 5 µM (in vitro) | MIC = 32 µg/mL against S. aureus |
| Related Nitroimidazole | Structure | Complete cure in 70% mice | MIC = 62.5 µg/mL against E. coli |
Q & A
Basic: What are the key synthetic challenges and optimized methods for preparing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Imidazole ring formation via cyclization of thiourea intermediates under controlled pH and temperature (e.g., reflux in ethanol at 80°C) .
- Sulfanyl group coupling using thiol-containing reagents, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Benzamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimized by microwave-assisted synthesis to reduce reaction time from 24h to 2h .
Critical parameters:
- Purity control : Purification via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
- Yield optimization : Microwave-assisted methods improve yields from ~50% to >80% .
Basic: How is structural characterization reliably performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms substituent positions (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm; furan methyl at δ 2.3 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazole and benzamide regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC : Purity ≥95% confirmed using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How can structure-activity relationships (SAR) guide optimization of biological activity?
Answer:
Key structural motifs and modifications:
| Motif | Role | Modification Impact | Source |
|---|---|---|---|
| 4-Ethoxyphenyl group | Enhances lipophilicity & target binding | Substituent variation (e.g., Cl, OMe) alters potency . | |
| Sulfanyl linker | Stabilizes target interactions | Replacing with sulfoxide reduces activity by 50% . | |
| 5-Methylfuran moiety | Improves metabolic stability | Larger substituents (e.g., benzyl) decrease solubility . |
Methodology:
- In silico docking (AutoDock Vina) identifies hydrogen bonds between the benzamide carbonyl and kinase active sites (e.g., EGFR T790M) .
- In vitro assays : Compare IC₅₀ values across analogs to prioritize lead candidates .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Solubility differences : Pre-dissolve compounds in DMSO (≤0.1% final) to avoid aggregation .
- Metabolic interference : Confirm target engagement via cellular thermal shift assays (CETSA) .
Case example:
- Discrepancy in IC₅₀ values (1–10 µM vs. 20–50 µM): Re-evaluate using isogenic cell lines to exclude off-target effects .
Advanced: What experimental designs are optimal for studying reaction mechanisms?
Answer:
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent, and catalyst effects on imidazole cyclization .
- Example: 2³ factorial design identifies acetonitrile as optimal solvent (p < 0.05) .
- Kinetic studies : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., thiourea → imidazole conversion) .
- Isotope labeling : ¹⁸O tracing confirms water participation in benzamide hydrolysis .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store at -20°C in anhydrous DMSO (sealed under N₂) to prevent oxidation .
- Long-term : Lyophilize and store at -80°C with desiccants (silica gel); stability >2 years confirmed by HPLC .
- Avoid : Exposure to light (UV degradation of imidazole ring) or basic pH (>8.0) .
Advanced: How to investigate off-target effects in cellular models?
Answer:
- Proteome-wide profiling : Use affinity-based pulldown with biotinylated analogs + LC-MS/MS .
- CRISPR screening : Identify synthetic lethal genes (e.g., BRCA1/2 in DNA repair pathways) .
- Selectivity panels : Test against 468 kinases (Eurofins) to calculate selectivity scores (S(10) < 0.01 preferred) .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- Metabolism prediction : SwissADME identifies CYP3A4-mediated oxidation of the ethoxy group as a primary pathway .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from furan metabolites .
- MD simulations : GROMACS models metabolite-protein interactions (e.g., covalent binding to glutathione) .
Basic: What analytical techniques quantify compound degradation under stress conditions?
Answer:
-
Forced degradation studies :
Condition Degradation Pathway Monitoring Method Acidic (0.1M HCl) Imidazole ring hydrolysis UPLC-PDA (λ = 254 nm) Oxidative (H₂O₂) Sulfanyl → sulfoxide oxidation HRMS + NMR Photolytic (UV) Benzamide cleavage TLC (Rf shift)
Advanced: How to validate target engagement in vivo?
Answer:
- Pharmacodynamic biomarkers : Measure phospho-EGFR (Tyr1068) in tumor xenografts via Western blot .
- PET imaging : Synthesize ¹⁸F-labeled analog for biodistribution studies (t₁/₂ = 110 min) .
- Microdialysis : Quantify free compound concentrations in target tissues (e.g., brain penetration <1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
